Fmoc-L-citrulline

Catalog No.
S715579
CAS No.
133174-15-9
M.F
C21H23N3O5
M. Wt
397.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-citrulline

CAS Number

133174-15-9

Product Name

Fmoc-L-citrulline

IUPAC Name

(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m0/s1

InChI Key

NBMSMZSRTIOFOK-SFHVURJKSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O

Synonyms

Fmoc-Cit-OH;Fmoc-L-citrulline;133174-15-9;Nalpha-Fmoc-L-citrulline;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ureidopentanoicacid;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-citrulline;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-ureido-pentanoicacid;L-Ornithine,N5-(aminocarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-;C21H23N3O5;AC1MBSUX;PubChem19002;KSC183O6L;47518_ALDRICH;SCHEMBL119468;47518_FLUKA;CTK0I3765;MolPort-003-725-364;ACT03148;ZINC2517152;ANW-19515;CF-287;MFCD00151943;AKOS015837234;AKOS015895285;AM82463

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O

Peptide Synthesis:

Fmoc-L-citrulline is a valuable building block for the chemical synthesis of peptides and proteins. The Fmoc group ensures the selective attachment of the desired amino acid during each step of the synthesis process. This allows researchers to create complex peptides with specific sequences for various research purposes, such as studying protein function, designing enzyme inhibitors, and developing new drugs [].

Studies on L-citrulline Metabolism:

Fmoc-L-citrulline can be used to investigate the metabolic pathways of L-citrulline in the body. By incorporating Fmoc-L-citrulline into cell cultures or animal models, researchers can trace its conversion into L-arginine and nitric oxide, gaining insights into physiological processes like vasodilation and immune function [].

Development of Citrullinated Peptides:

Citrullination is a post-translational modification where L-arginine residues in proteins are converted to L-citrulline. Fmoc-L-citrulline can be employed to synthesize peptides containing citrulline residues, enabling researchers to study the role of citrullination in various diseases and biological processes [].

Fmoc-L-citrulline is a derivative of the naturally occurring amino acid L-citrulline. It contains an Fmoc (Fluorenylmethyloxycarbonyl) protecting group attached to the N-terminus (amino group) of L-citrulline. This modification plays a crucial role in peptide synthesis strategies (1). L-citrulline itself is a non-essential amino acid that can be converted into L-arginine in the body. It has gained interest for its potential health benefits, but Fmoc-L-citrulline is not used for these purposes and is specifically employed in chemical synthesis.


Molecular Structure Analysis

The key feature of Fmoc-L-citrulline's structure is the combination of the Fmoc protecting group and the L-citrulline amino acid. The Fmoc group is bulky and hydrophobic, while L-citrulline has a hydrophilic backbone and a terminal carboxylic acid group. This structure allows Fmoc-L-citrulline to participate in peptide bond formation while the Fmoc group ensures temporary protection of the N-terminus during chain assembly (2: ).

XLogP3

2.1

Wikipedia

Fmoc-L-citrulline

Dates

Modify: 2023-08-15

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